![molecular formula C23H24BrO2P B6317255 (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide CAS No. 13395-34-1](/img/structure/B6317255.png)
(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide
Overview
Description
“(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide” is an organophosphonium salt used in a variety of scientific applications . It is a colorless, crystalline solid that is soluble in several organic solvents. The compound has a CAS Number of 13395-34-1 and a molecular weight of 443.32 .
Molecular Structure Analysis
The InChI code for “(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide” is1S/C23H24O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(4-Methoxy-4-oxobutyl) triphenylphosphonium bromide” is a white to yellow solid . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.Scientific Research Applications
Organic Synthesis
The compound is used in organic chemistry as a reactant for various synthesis processes. Its role in functional group interconversions and heterocycle synthesis is of particular interest for creating complex organic molecules .
Environmental Science
While specific studies on (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide in environmental science are not readily available, related triphenylphosphonium compounds are used in analytical chemistry and may have applications in environmental monitoring and remediation efforts .
Agriculture
The use of triphenylphosphonium compounds in agriculture is an emerging area of research. Although direct applications of (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide in agriculture are not explicitly documented, its chemical relatives could potentially be used in the synthesis of agrochemicals .
Mechanism of Action
Target of Action
It’s known that triphenylphosphine derivatives often target cellular organelles such as mitochondria .
Mode of Action
Triphenylphosphine derivatives, like (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide, are known to interact with their targets through a process called phosphine-catalyzed reactions . In these reactions, the activated double carbon–carbon bond of a molecule like methyl vinyl ketone can be readily attacked by tertiary phosphines to form a zwitterionic intermediate, which can be involved in further transformations with various electrophilic compounds .
Biochemical Pathways
It’s known that phosphine-catalyzed reactions involving similar compounds can affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure, solubility, and the presence of functional groups .
Result of Action
Action Environment
The action, efficacy, and stability of (4-Methoxy-4-oxobutyl) triphenylphosphonium bromide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and reactivity. .
properties
IUPAC Name |
(4-methoxy-4-oxobutyl)-triphenylphosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2P.BrH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCNWTOYBHHELW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.